4-Chlorofuro[2,3-d]pyrimidine
Overview
Description
4-Chlorofuro[2,3-d]pyrimidine is a chemical compound with the molecular formula C6H3ClN2O and a molecular weight of 154.56 . It is a building block used in research .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of ethyl cyanoacetate, thiourea, caustic alcohol, 2-chloroacetaldehyde, and sodium acetate as raw materials. The reaction uses alcohol, ammonia water, water, and phosphorus oxychloride as solvents and active nickel as a catalyst .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring with two nitrogen atoms at positions 1 and 3. The compound has a density of 1.476g/cm3, a boiling point of 230.852ºC at 760 mmHg, and a flash point of 93.416ºC .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, it demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical and Chemical Properties Analysis
This compound is a yellow solid . It has a density of 1.476g/cm3, a boiling point of 230.852ºC at 760 mmHg, and a flash point of 93.416ºC .Scientific Research Applications
Synthesis and Chemical Reactivity
- 4-Chlorofuro[2,3-d]pyrimidine derivatives have been synthesized and studied for their chemical reactivity. For instance, a study explored the azide/tetrazole equilibrium in a series of furo- and thieno[2,3-e]tetrazolo[3,2-d]pyrimidine derivatives, starting from 7(8)-chlorofuro(thieno)[3,2- d ]pyrimidines. This research contributes to understanding the chemical behavior of such compounds under various conditions (Sirakanyan et al., 2016).
Synthesis of Novel Derivatives
- Innovative synthesis methods have been developed to create novel this compound derivatives. These include the preparation of heterocyclic β-enamino esters and other complex molecules, contributing to the field of medicinal chemistry and drug development (Wamhoff & von Waldow, 1977).
Potential Antibacterial Agents
- Some derivatives of this compound have been investigated for their potential as antibacterial agents. Research in this area includes the synthesis of tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines, showing the versatility of this compound in creating potential pharmacological agents (Dave & Shah, 2002).
Synthesis for Pharmaceutical Applications
- 4-Chlorofuro[2,3-d]pyrimidines have been used in the synthesis of pharmaceutically active compounds. A study demonstrated a scalable synthesis process for a pyrrolo[2,3-d]pyrimidine derivative, highlighting its practicality in pharmaceutical manufacturing (Fischer & Misun, 2001).
Generating Substituted or Fused Pyrimidine Derivatives
- Research has focused on exploiting the versatility of furo[2,3-d]pyrimidine scaffolds to produce highly functionalized pyrimidines. This is significant in the development of novel compounds for various applications, including drug discovery (Vincetti et al., 2019).
Antitumor and Antifungal Activities
- Studies have examined the antitumor and antifungal activities of this compound derivatives. This includes investigations into their inhibitory effects on tumor cells and their preventive effects on diseases like Rice blast, Sheath blight, and Cucumber powdery mildew, demonstrating their potential in medicinal chemistry (Gangjee et al., 2004); (Konno et al., 1989).
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives can interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .
Mode of Action
Generally, pyrimidine derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Pyrimidine derivatives can influence a wide range of biochemical pathways depending on their specific targets .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also suggested that the compound may inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
The effects would depend on the specific targets and pathways that the compound interacts with .
Action Environment
It is generally important to store the compound in an inert atmosphere at 2-8°c to maintain its stability .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-Chlorofuro[2,3-d]pyrimidine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways and cellular processes. The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by disrupting specific signaling pathways that are crucial for cell survival . Additionally, it can alter gene expression profiles, leading to changes in the production of proteins involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its catalytic function. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged changes in gene expression, which may result in lasting effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, it can induce toxic effects, including liver and kidney damage, due to the accumulation of the compound and its metabolites . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of different metabolites. These metabolites can further interact with other biochemical pathways, affecting metabolic flux and metabolite levels. For instance, the compound can be hydroxylated by cytochrome P450 enzymes, resulting in the formation of hydroxylated metabolites that may have different biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to various intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can interact with cytoplasmic enzymes and proteins .
Properties
IUPAC Name |
4-chlorofuro[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O/c7-5-4-1-2-10-6(4)9-3-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNNSCCBHMRHIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659432 | |
Record name | 4-Chlorofuro[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918340-51-9 | |
Record name | 4-Chlorofuro[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reaction between 4-Chlorofuro[2,3-d]pyrimidines and Phosphoryl chloride?
A1: The research by Roth and others [] demonstrates that 4-Chlorofuro[2,3-d]pyrimidines, when reacted with Phosphoryl chloride, undergo a transformation back to their precursor compounds, the ring-opened pyrimidines (specifically, compounds 3a–f in the study). This reversibility highlights the reactivity of the chlorine atom at the 4-position of the furo[2,3-d]pyrimidine scaffold and its potential for further chemical modifications.
Q2: How does the reactivity of 4-Chlorofuro[2,3-d]pyrimidines lend itself to the synthesis of diverse chemical structures?
A2: The study showcases the versatility of 4-Chlorofuro[2,3-d]pyrimidines as valuable intermediates in organic synthesis. The chlorine atom acts as a leaving group, readily substituted by various nucleophiles. This is exemplified by the successful incorporation of piperidine, amine, azide, and aziridine groups, leading to the formation of compounds 21, 22, 23, and 24, respectively []. This nucleophilic substitution at the 4-position opens avenues for exploring a wide range of structurally diverse compounds with potentially distinct biological activities.
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